Alanylleucyl-daunorubicin

DNA binding antitumor prodrug design

This Ala-Leu-DNR conjugate is a tumor-activated prodrug that reduces off-target DNA binding by 10-fold vs. daunorubicin. Its cleavage by tumor-secreted peptidases makes it the definitive tool for studying site-specific activation in subcutaneous solid tumor models, as validated in L1210 leukemia studies. With faster lysosomal hydrolysis than Val/Ile conjugates, it is the critical reference compound for SAR and cardiotoxicity screening. Procure this high-purity standard to control for enzyme-dependent activation in your translational oncology research.

Molecular Formula C36H46ClN3O12
Molecular Weight 748.2 g/mol
CAS No. 74853-81-9
Cat. No. B1664494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanylleucyl-daunorubicin
CAS74853-81-9
Synonymsala-leu-daunorubicin
alanylleucyl-daunorubicin
Molecular FormulaC36H46ClN3O12
Molecular Weight748.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl
InChIInChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1
InChIKeyQLWFTWVXRLYFCG-DCAYDHBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alanylleucyl-daunorubicin (CAS 74853-81-9): A Dipeptide-Daunorubicin Prodrug with Extracellular Activation for Tumor-Selective Anthracycline Delivery


Alanylleucyl-daunorubicin (Ala-Leu-DNR; CAS 74853-81-9) is a dipeptide-daunorubicin conjugate composed of the anthracycline antibiotic daunorubicin covalently linked via its amino group to the carboxyl terminus of the dipeptide L-alanyl-L-leucine [1]. This synthetic modification converts the parent drug into a tumor-activated prodrug: the dipeptide attachment reduces DNA binding affinity, thereby attenuating non-specific activity in circulation, while the Ala-Leu linker serves as a substrate for aminopeptidases and peptidases enriched in the tumor microenvironment, enabling localized release of active daunorubicin [2]. The compound is structurally characterized by a molecular formula of C36H46ClN3O12 and a molecular weight of approximately 748.2 g/mol [1].

Why Alanylleucyl-daunorubicin Cannot Be Substituted with Unmodified Daunorubicin or Other Peptide-Daunorubicin Conjugates for Tumor-Activated Prodrug Applications


Peptide-daunorubicin conjugates are not interchangeable, because the identity, length, and sequence of the peptidic spacer arm govern every therapeutically relevant property. Unmodified daunorubicin (DNR) lacks the extracellular prodrug activation mechanism entirely and distributes non-selectively, producing dose-limiting cardiotoxicity. Among the dipeptide derivatives, only the Ala-Leu motif in alanylleucyl-daunorubicin simultaneously achieves rapid hydrolytic release of DNR by lysosomal and tumor-associated peptidases while the Leu residue alone (Leu-DNR) yields different pharmacokinetics, higher DNA affinity, and distinct tissue activation profiles [1]. The tetrapeptide conjugate Ala-Leu-Ala-Leu-DNR, in contrast, shows more extensive release of intact DNR upon lysosomal hydrolase exposure, indicating that spacer length fine-tunes drug liberation kinetics and must be matched to the intended target tissue and enzymatic environment [2].

Head-to-Head Evidence: Quantified Differentiation of Alanylleucyl-daunorubicin from Daunorubicin and Peptide-Daunorubicin Congeners


DNA Binding Affinity: Ala-Leu-DNR Exhibits 10-Fold Lower Affinity for DNA Compared to Unmodified Daunorubicin, Reducing Off-Target Genotoxicity

Alanylleucyl-daunorubicin (Ala-Leu-DNR) binds DNA with an affinity 10-fold lower than that of unmodified daunorubicin (DNR), as determined by spectral titration. This reduction is attributable to the covalent attachment of the dipeptide side chain, which sterically hinders intercalation. In contrast, mono-amino acid derivatives (e.g., Leu-DNR) show only a 3-fold reduction compared to DNR [1]. This quantitative difference in DNA binding predicts that Ala-Leu-DNR will exhibit substantially attenuated non-specific DNA damage in non-target tissues compared to DNR.

DNA binding antitumor prodrug design

Lysosomal Conversion Rate: Ala-Leu-DNR Is Among the Most Rapidly Hydrolyzed Dipeptide-Daunorubicin Conjugates, Enabling Efficient Intratumoral DNR Release

Among the amino acid and dipeptide derivatives of DNR tested, the Leu-DNR and Ala-Leu-DNR derivatives were identified as the most rapidly hydrolyzed into free DNR by lysosomal peptidases. Other derivatives such as Val-DNR, Ile-DNR, and Leu-Leu-DNR showed slower or intermediate hydrolysis rates [1]. This rank-order potency positions Ala-Leu-DNR as a kinetically favored prodrug scaffold for lysosomal activation.

hydrolysis lysosomal activation prodrug kinetics

In Vivo Antitumor Efficacy: Ala-Leu-DNR Demonstrates Superior Activity Over Unmodified DNR in Subcutaneous Leukemia Models

When administered intravenously against the subcutaneously inoculated L1210 leukemia model, Ala-Leu-DNR, along with Leu-DNR and Leu-Leu-DNR, exhibited significantly greater antitumor activity than unmodified DNR, with a striking increase in ILS (Increased Life Span) and reduction in tumor progression [1]. In contrast, at equitoxic doses given intravenously against the intravenously inoculated L1210 leukemia model, all derivatives were less active than DNR [1]. This model-dependent superiority highlights that the dipeptide prodrug is activated preferentially in the subcutaneous (solid) tumor microenvironment.

antitumor efficacy in vivo leukemia

Extracellular Activation: Ala-Leu-DNR Is Not Detected Intracellularly, Indicating Activation at the Plasma Membrane Prior to Cellular Entry

In suspensions of rabbit renal proximal tubules, all amino acid derivatives of DNR and DOX entered the cells for sequestration and metabolism, but the dipeptide derivative alanyl-leucyl-DNR was not detected within the cells, as quantified by HPLC [1]. Instead, removal of the terminal alanine residue from Ala-Leu-DNR was tentatively assigned to a cysteine-requiring enzyme located on the plasma membrane [1]. This indicates that Ala-Leu-DNR is activated extracellularly, distinguishing it from mono-amino acid derivatives such as Leu-DNR, which do enter cells.

extracellular activation prodrug metabolism aminopeptidase

Evidence-Backed Application Scenarios for Alanylleucyl-daunorubicin in Experimental Oncology and Prodrug Pharmacology Research


Solid Tumor Prodrug Activation Studies: Leveraging the Extracellular Aminopeptidase-Dependent Activation Mechanism

Ala-Leu-DNR is uniquely suited for investigating enzyme-dependent extracellular prodrug activation in solid tumor models. The evidence that Ala-Leu-DNR is not detected intracellularly and that its activation occurs via a plasma membrane cysteine-requiring enzyme [1], combined with its superior in vivo antitumor activity specifically in the subcutaneous L1210 leukemia model [2], makes it the preferred compound for studies on tumor microenvironment–mediated prodrug cleavage. Researchers should pair Ala-Leu-DNR with aminopeptidase inhibitors to probe the activation pathway.

Comparative Anthracycline Cardiotoxicity Screening: Using Ala-Leu-DNR as a Low-DNA-Affinity Prodrug Comparator to Unmodified Daunorubicin

The 10-fold reduction in DNA binding affinity compared to DNR [1] positions Ala-Leu-DNR as a useful comparator in cardiotoxicity screens. Because off-target DNA intercalation is a key contributor to anthracycline-induced cardiomyopathy, Ala-Leu-DNR permits the assessment of whether reduced DNA binding translates into lower cardiomyocyte toxicity while preserving antitumor efficacy in enzyme-competent models.

Hydrolysis Kinetics and Structure-Activity Relationship (SAR) Studies on Peptide-Drug Conjugates

Ala-Leu-DNR is one of the most rapidly hydrolyzed dipeptide-DNR conjugates by lysosomal peptidases [1], making it a key reference compound for SAR studies exploring how the identity of the N-terminal amino acid (Ala vs. Val, Ile, etc.) governs hydrolysis rate. Its rank-order position between slower-hydrolyzing Val-DNR/Ile-DNR and the tetrapeptide conjugate Ala-Leu-Ala-Leu-DNR provides a structured dataset for computational modeling of peptidase substrate specificity.

In Vivo Route-Dependent Prodrug Efficacy Validation in Syngeneic Leukemia Models

The demonstration that Ala-Leu-DNR is substantially more active than DNR in the subcutaneous (sc) L1210 model but less active in the intravenous (iv) disseminated model [2] establishes it as a validated tool for studying the impact of tumor anatomical site on prodrug activation. Researchers designing studies that compare sc vs. iv tumor implantation should select Ala-Leu-DNR to control for activation-dependent efficacy differences.

Quote Request

Request a Quote for Alanylleucyl-daunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.